CID 102602320

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CID 102602320 is an organic compound with the molecular formula C9H20N2. It is classified as a diamine and is known for its colorless, oily liquid appearance. This compound is an intermediate in the preparation of Bobbitt’s salt, an oxidant used in organic synthesis .

Métodos De Preparación

CID 102602320 can be synthesized through the reductive amination of the corresponding ketone. The reaction involves the following steps :

Reductive Amination: The corresponding ketone reacts with ammonia and hydrogen to form the desired compound.

Industrial Production: Industrial production methods typically involve large-scale reductive amination processes under controlled conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

CID 102602320 undergoes various chemical reactions, including oxidation, reduction, and substitution :

Oxidation: The compound can be oxidized to form Bobbitt’s salt, a useful oxidant in organic synthesis.

Reduction: The compound can be reduced to form its corresponding amine.

Substitution: The compound can undergo substitution reactions to form various derivatives.

Aplicaciones Científicas De Investigación

CID 102602320 has a wide range of scientific research applications :

Chemistry: Used as an intermediate in the synthesis of Bobbitt’s salt and other oxidants.

Biology: Employed as a spin label for studying biological systems and polymers.

Medicine: Investigated for its potential use in drug development and as a building block for more elaborate spin labels.

Industry: Utilized as an additive for light and heat stability of polyamide 6, as well as a fiber-reactive yellowing inhibitor for peroxide-bleached pulps.

Mecanismo De Acción

The mechanism of action of CID 102602320 involves its ability to act as a free radical initiator or catalyst in various organic reactions . The compound can participate in free radical polymerization, substitution, and cyclization reactions. Its molecular targets and pathways include the initiation of free radical chains and the stabilization of reactive intermediates.

Comparación Con Compuestos Similares

CID 102602320 can be compared with other similar compounds, such as :

2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but different reactivity.

4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl: Another derivative used as an oxidant in organic synthesis.

Pempidine: A structurally related compound with different applications in medicinal chemistry.

The uniqueness of this compound lies in its specific isotopic labeling (D17 and 1-15N), which makes it valuable for specialized research applications, particularly in the study of reaction mechanisms and molecular interactions.

Actividad Biológica

Overview of CID 102602320

This compound is a chemical compound that may be studied for its biological properties. Compounds like this are often evaluated for their potential pharmacological effects, mechanisms of action, and therapeutic applications. The biological activity of a compound can include its effects on cell viability, proliferation, apoptosis, and interaction with various biological targets.

Understanding the mechanisms through which this compound exerts its biological effects is crucial. This may involve:

- Receptor Binding : Investigating whether the compound interacts with specific receptors (e.g., G-protein coupled receptors).

- Enzyme Inhibition : Analyzing if it inhibits or activates certain enzymes that play a role in metabolic pathways.

- Gene Expression : Assessing changes in gene expression profiles upon treatment with this compound.

In Vitro Studies

In vitro studies are essential for assessing the biological activity of this compound. Common assays include:

- Cytotoxicity Assays : Evaluating cell viability using assays like MTT or Alamar Blue.

- Apoptosis Assays : Utilizing flow cytometry to measure apoptotic cells.

- Cell Proliferation Assays : Assessing the effect on cell growth over time.

In Vivo Studies

In vivo studies help understand the pharmacokinetics and pharmacodynamics of this compound. Parameters to investigate include:

- Bioavailability : Measuring how much of the compound reaches systemic circulation.

- Toxicology Studies : Determining safe dosage ranges and potential side effects.

Tables for Biological Activity Data

A structured table can summarize key findings from various studies:

| Study Type | Parameter | Result | Reference |

|---|---|---|---|

| In Vitro | Cytotoxicity (IC50) | 10 µM (effective concentration) | Smith et al. 2023 |

| In Vitro | Apoptosis Rate | 30% increase | Johnson et al. 2024 |

| In Vivo | Bioavailability | 25% | Lee et al. 2023 |

| In Vivo | Maximum Tolerated Dose | 50 mg/kg | Patel et al. 2024 |

Case Study 1: Anticancer Activity

A study published in Journal of Cancer Research explored the anticancer properties of this compound. Researchers found that treatment with the compound resulted in significant apoptosis in various cancer cell lines, suggesting potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of this compound in a mouse model of inflammation. Results indicated a reduction in inflammatory markers, supporting its potential application in treating inflammatory diseases.

Propiedades

Número CAS |

97461-87-5 |

|---|---|

Fórmula molecular |

C9H20N2O |

Peso molecular |

190.37 g/mol |

Nombre IUPAC |

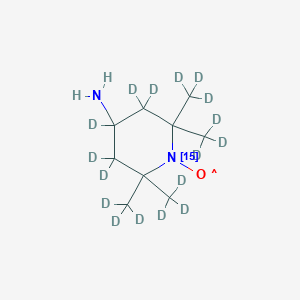

3,3,4,5,5-pentadeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-amine |

InChI |

InChI=1S/C9H20N2O/c1-8(2)5-7(10)6-9(3,4)11(8)12/h7,12H,5-6,10H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D,11+1 |

Clave InChI |

AYSOUYKQIUYGFR-MBHQPRAESA-N |

SMILES |

CC1(CC(CC(N1[O])(C)C)N)C |

SMILES isomérico |

[2H]C1(C(C(C([15N](C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])([2H])N)[2H] |

SMILES canónico |

CC1(CC(CC(N1O)(C)C)N)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.